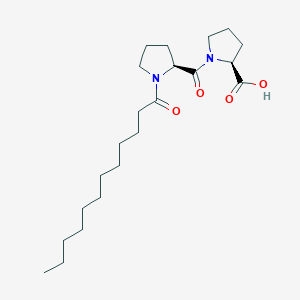
1-Dodecanoyl-L-prolyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanoyl-L-prolyl-L-proline is a synthetic compound derived from the amino acid L-proline. This compound is characterized by the presence of a dodecanoyl group attached to the proline moiety, forming a unique structure that has garnered interest in various scientific fields. The compound’s unique structure and properties make it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-Dodecanoyl-L-prolyl-L-proline typically involves classical peptide synthesis methods. One common approach is the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl protection of the NH group, followed by carbodiimide-promoted peptide bond formation . The synthetic route can be summarized as follows:
Protection of L-proline: The NH group of L-proline is protected using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups.
Formation of the peptide bond: The protected L-proline is then reacted with dodecanoic acid in the presence of a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the peptide bond.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1-Dodecanoyl-L-prolyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Dodecanoyl-L-prolyl-L-proline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: It is used in studies related to protein folding and structure due to its proline content, which plays a crucial role in protein conformation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Dodecanoyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The compound’s proline moiety allows it to participate in various biochemical reactions, including enzyme catalysis and protein-protein interactions. The dodecanoyl group enhances its hydrophobicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Dodecanoyl-L-prolyl-L-proline can be compared with other similar compounds, such as:
L-Proline: A natural amino acid with a simpler structure, used widely in peptide synthesis and as a catalyst in organic reactions.
L-Azetidine-2-carboxylic acid: A proline analogue with a four-membered ring structure, known for its role in studying protein folding and its potential antitumor activity.
Trans-4-hydroxy-L-proline: A hydroxylated form of proline, abundant in collagen, used in the synthesis of pharmaceuticals and as a chiral building block.
Eigenschaften
CAS-Nummer |
65550-44-9 |
|---|---|
Molekularformel |
C22H38N2O4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-dodecanoylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H38N2O4/c1-2-3-4-5-6-7-8-9-10-15-20(25)23-16-11-13-18(23)21(26)24-17-12-14-19(24)22(27)28/h18-19H,2-17H2,1H3,(H,27,28)/t18-,19-/m0/s1 |
InChI-Schlüssel |
QASPFWNUVWKHIS-OALUTQOASA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline](/img/structure/B14494715.png)
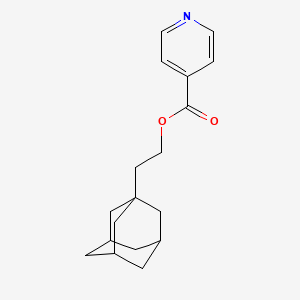
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)
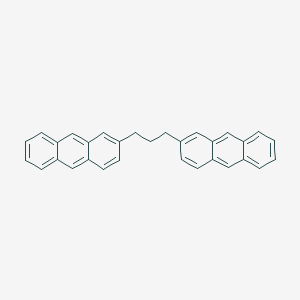
![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
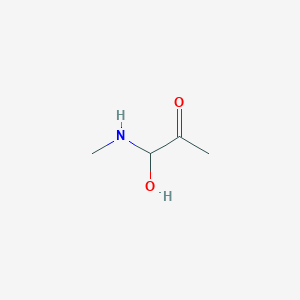
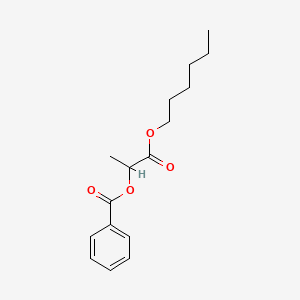
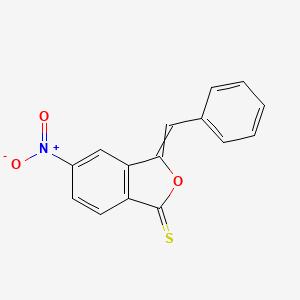
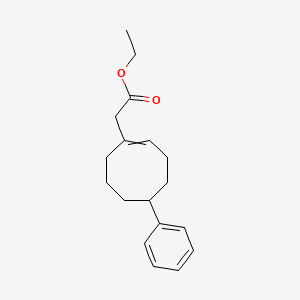

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)



